4-Thiazoleacetamide
Overview
Description
4-Thiazoleacetamide is a heterocyclic organic compound that features a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is a significant platform in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which can lead to diverse biological effects .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific interactions and resulting changes would depend on the exact structure of the thiazole derivative and its target.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
4-Thiazoleacetamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been reported to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazoleacetamide typically involves the reaction of thioamides with α-haloacetamides under basic conditions. One common method includes the cyclization of thioacetamide with α-bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Thiazoleacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
4-Thiazoleacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the acetamide group.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Thiazolone: A thiazole derivative with a carbonyl group.
Uniqueness of 4-Thiazoleacetamide: this compound stands out due to its acetamide group, which enhances its biological activity and allows for more diverse chemical modifications. This makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRACWXUSIJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284822 | |
Record name | 4-Thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51551-54-3 | |
Record name | 4-Thiazoleacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thiazoleacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX86MD2SQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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